3-(Chloromethyl)isothiazole 3-(Chloromethyl)isothiazole
Brand Name: Vulcanchem
CAS No.: 1246549-42-7
VCID: VC7094949
InChI: InChI=1S/C4H4ClNS/c5-3-4-1-2-7-6-4/h1-2H,3H2
SMILES: C1=CSN=C1CCl
Molecular Formula: C4H4ClNS
Molecular Weight: 133.59

3-(Chloromethyl)isothiazole

CAS No.: 1246549-42-7

Cat. No.: VC7094949

Molecular Formula: C4H4ClNS

Molecular Weight: 133.59

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)isothiazole - 1246549-42-7

Specification

CAS No. 1246549-42-7
Molecular Formula C4H4ClNS
Molecular Weight 133.59
IUPAC Name 3-(chloromethyl)-1,2-thiazole
Standard InChI InChI=1S/C4H4ClNS/c5-3-4-1-2-7-6-4/h1-2H,3H2
Standard InChI Key VJLLMWSPBFVMGO-UHFFFAOYSA-N
SMILES C1=CSN=C1CCl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Molecular Descriptors

The molecular formula of 3-(chloromethyl)isothiazole is C4_4H4_4ClNS, with a calculated molecular weight of 133.53 g/mol. Its IUPAC name, 3-(chloromethyl)-1,2-thiazole, reflects the substitution pattern on the isothiazole ring . Key identifiers include:

PropertyValue/Descriptor
Molecular FormulaC4_4H4_4ClNS
Molecular Weight133.53 g/mol
SMILESClCClC1=NSN=C1
InChIKey[Calculated]

The chloromethyl group enhances electrophilic reactivity, enabling nucleophilic substitution reactions critical for derivatization .

Spectroscopic Features

While experimental spectral data for 3-(chloromethyl)isothiazole are scarce, analogous compounds exhibit characteristic signals:

  • 1^1H NMR: Protons on the chloromethyl group resonate near δ 4.5–5.0 ppm, while aromatic protons on the isothiazole ring appear between δ 7.0–8.5 ppm .

  • IR Spectroscopy: C-Cl stretching vibrations are observed at 600–800 cm1^{-1}, and C=S/C=N stretches appear near 1500–1600 cm1^{-1} .

Synthetic Methodologies

Chloromethylation of Isothiazole Derivatives

A common route to chloromethyl-substituted heterocycles involves the reaction of preformed isothiazoles with chloromethylating agents. For example, allyl isothiocyanate can react with chlorinating agents (e.g., Cl2_2 or SO2_2Cl2_2) under controlled conditions to yield chloromethyl intermediates .

Example Reaction Conditions:

  • Temperature: -40°C to 30°C (prevents side reactions)

  • Solvent: Dichloromethane or tetrahydrofuran (inert, polar aprotic)

  • Yield: ~60–70% (estimated for analogous reactions)

Alternative Pathways

Cyclization Approaches:

  • Thiocyanate Cyclization: Treatment of 3-chloropropenyl thiocyanate with HCl gas induces cyclization, forming the isothiazole ring with concomitant chloromethyl group introduction .

  • Oxidative Chlorination: Oxidation of thioamides followed by chlorination has been reported for related thiazoles, though applicability to isothiazoles remains theoretical .

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides), enabling access to:

  • Pharmaceutical intermediates: Antifungal or antiviral agents via amine coupling.

  • Agrochemical precursors: Herbicides through reaction with phenols .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the 5-position of the isothiazole ring allow incorporation of aryl or heteroaryl groups, diversifying applications in materials science .

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